2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features multiple functional groups, including a thiadiazole ring, a benzoxazine ring, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
- Formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
- Construction of the benzoxazine ring via condensation reactions between anthranilic acid derivatives and aldehydes.
- Coupling of the thiadiazole and benzoxazine intermediates with isoindole-dione derivatives under specific reaction conditions, such as the use of catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
- Scaling up the reactions in large reactors.
- Utilizing continuous flow chemistry techniques.
- Implementing purification methods such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzoxazine and isoindole-dione rings can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group may yield ethylsulfoxide or ethylsulfone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione depends on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If it is explored as an anticancer agent, it may interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
- 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-pyrrole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione lies in its combination of functional groups and rings, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C20H12N4O4S2 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N4O4S2/c1-2-29-20-23-22-19(30-20)24-16(25)11-8-7-10(9-13(11)17(24)26)15-21-14-6-4-3-5-12(14)18(27)28-15/h3-9H,2H2,1H3 |
InChI Key |
FGBTYIYKUWHKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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